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Compound of Interest

Ethyl 4-hydroxy-3-
Compound Name:
methoxycinnamate

Cat. No.: B7884583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
hydroxy-3-methoxycinnamate, also known as Ethyl ferulate. The information presented
herein is crucial for the identification, characterization, and quality control of this compound in
research and drug development settings. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 4-hydroxy-3-

methoxycinnamate.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.60 d 15.9 1H H-7
7.07 dd 8.2,1.9 1H H-6
6.93 d 8.2 1H H-5
6.30 d 15.9 1H H-8
5.90 S - 1H Ar-OH
4.25 q 7.1 2H -O-CH2-CHs
3.92 S - 3H -OCHs
1.33 t 7.1 3H -O-CH2-CHs

Note: Data acquired in CDCls. Chemical shifts can vary slightly depending on the solvent and
instrument.

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment
167.2 C-9 (C=0)
147.9 c-4

146.8 C-3

145.0 C-7

127.1 C-1

123.1 C-6

115.5 C-8

114.7 C-5

1094 C-2

60.5 -O-CH2-CHs
56.0 -OCHs

14.4 -O-CH2-CHs

Note: Data acquired in CDCls.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?)

Intensity

Assignment

3440 Strong, Broad O-H Stretch (Phenolic)
3070 Medium C-H Stretch (Aromatic)
2980 Medium C-H Stretch (Aliphatic)
1710 Strong C=0 Stretch (Ester)
1635 Strong C=C stretch (Alkenyl)
1595, 1515 Medium C=C Stretch (Aromatic)
1270 Strong C-O Stretch (Ester)
1125 Strong C-0O Stretch (Aryl Ether)

IabIgA._Mais_SpgslmmﬂnLQata

Relative Intensity

Assignment

222 High [M]* (Molecular lon)
193 Medium [M - C2Hs]*

177 High [M - OC2Hs]*

151 Medium [M - COOCzHs]*
133 Low [177 - CO2]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Ethyl 4-hydroxy-3-methoxycinnamate (5-10 mg) is dissolved in approximately

0.6 mL of deuterated chloroform (CDCIs). The solution is transferred to a 5 mm NMR tube. *H

and 3C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in
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parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (6 = 0.00
ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped
with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is
placed directly on the ATR crystal, and pressure is applied to ensure good contact. The
spectrum is recorded in the range of 4000-600 cm~1.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The
sample is introduced into the ion source, typically via a direct insertion probe or after separation
by gas chromatography. The ionization energy is set to 70 eV. The mass analyzer scans a
mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and
fragment ions.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Ethyl 4-hydroxy-3-methoxycinnamate.
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Sample Preparation
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Caption: A flowchart of the spectroscopic analysis workflow.

Proposed Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for Ethyl 4-hydroxy-3-
methoxycinnamate under electron ionization conditions.

- C2Hs > [M - C2Hs]*
m/z = 193
[M]* OC2Hs » [M-OCzHs]* -COz [177 - CO2]*
m/z = 222 ¢ m/z = 177 m/z = 133
- COOC:zHs [M - COOC2Hs]*
m/z = 151
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Caption: Proposed fragmentation of Ethyl 4-hydroxy-3-methoxycinnamate.

 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-hydroxy-3-
methoxycinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7884583#spectroscopic-data-nmr-ir-ms-of-ethyl-4-
hydroxy-3-methoxycinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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